molecular formula C8H8N2 B1295258 2-Methylimidazo[1,2-A]pyridine CAS No. 934-37-2

2-Methylimidazo[1,2-A]pyridine

Cat. No. B1295258
Key on ui cas rn: 934-37-2
M. Wt: 132.16 g/mol
InChI Key: BZACBBRLMWHCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05420138

Procedure details

A mixture of 5 g of 2-amino pyridine and 250 ml of acetone were added at ambient temperature to a mixture of 7.25 g of 1 bromo 2-propanone and 20 ml of acetone and the mixture was refluxed for 30 minutes. Using the procedure of Stage C of Example 22, 5.3 g of the expected product were obtained in the form of an orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
1
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([C:12]1C(CC2C=CC(C3C(C(OC(C)(C)C)=O)=CC=CC=3)=CC=2)=C2CCCCN2N=1)[CH2:9]CC.BrCC(=O)C>CC(C)=O>[CH3:12][C:8]1[N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]2[CH:9]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
1
Quantity
7.25 g
Type
reactant
Smiles
C(CCC)C1=NN2C(CCCC2)=C1CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 245.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.